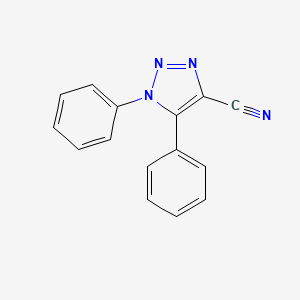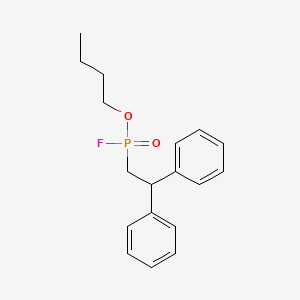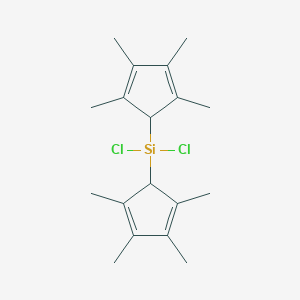
Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- is an organosilicon compound with the molecular formula C20H28Cl2Si. This compound is notable for its unique structure, which includes two tetramethylcyclopentadienyl ligands attached to a silicon atom. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- typically involves the reaction of tetramethylcyclopentadiene with silicon tetrachloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:
2C9H12+SiCl4→C20H28Cl2Si+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is typically purified by distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation Reactions: The silicon center can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silyl hydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted silanes, silanols, siloxanes, and silyl hydrides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- is used in various scientific research applications, including:
Catalysis: It serves as a precursor for the synthesis of catalysts used in organic transformations.
Material Science: The compound is used in the preparation of silicon-based materials with unique properties.
Organometallic Chemistry: It is employed in the study of organosilicon compounds and their reactivity.
Biological Studies: The compound is used in the development of silicon-based drugs and biomaterials.
Mecanismo De Acción
The mechanism of action of silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- involves the interaction of the silicon center with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The tetramethylcyclopentadienyl ligands provide steric protection to the silicon center, influencing its reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
- Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
- Trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
Uniqueness
Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- is unique due to the presence of two chlorine atoms, which provide additional sites for chemical modification. This allows for greater versatility in its use as a precursor for various chemical reactions and materials.
Propiedades
Número CAS |
89597-04-6 |
|---|---|
Fórmula molecular |
C18H26Cl2Si |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
dichloro-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C18H26Cl2Si/c1-9-10(2)14(6)17(13(9)5)21(19,20)18-15(7)11(3)12(4)16(18)8/h17-18H,1-8H3 |
Clave InChI |
AOQJZPDSXBJADH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C1[Si](C2C(=C(C(=C2C)C)C)C)(Cl)Cl)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


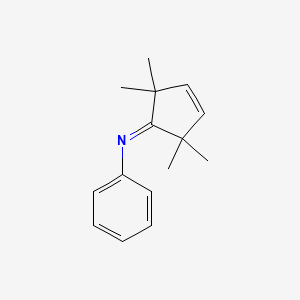
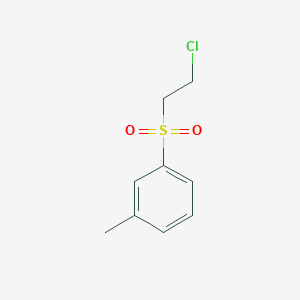
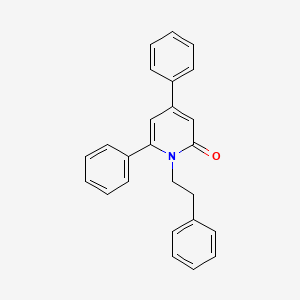
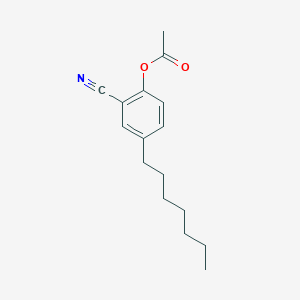

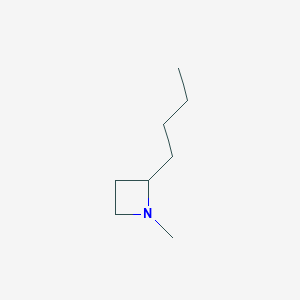
![4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide](/img/structure/B14395033.png)
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14395042.png)
![5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B14395047.png)

![7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14395055.png)
![N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B14395056.png)
